Desloratadine N-Carboxylic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

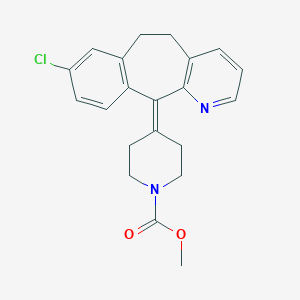

Desloratadine N-Carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C21H21ClN2O2 and a molecular weight of 368.86 g/mol . It is a derivative of desloratadine, which is an active metabolite of loratadine, a second-generation antihistamine. This compound is primarily used as a reference standard and impurity in pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

Desloratadine N-Carboxylic Acid Methyl Ester can be synthesized through the esterification of desloratadine with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired quality .

化学反応の分析

Types of Reactions

Desloratadine N-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: Desloratadine and methanol.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Substitution: Substituted desloratadine derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

Pharmaceutical Research

DCAME serves as a critical reference standard and impurity in the quality control and development of desloratadine-based medications. Its role is significant in:

- Quality Control : It is used to ensure the purity and efficacy of desloratadine formulations by acting as a benchmark for analytical methods.

- Formulation Development : DCAME's unique properties, such as enhanced solubility and stability, make it suitable for developing new antihistaminic drugs that may offer improved therapeutic profiles compared to existing treatments.

Analytical Chemistry

In the realm of analytical chemistry, DCAME is utilized for:

- Method Development : It aids in the creation and validation of analytical techniques for detecting and quantifying desloratadine and its metabolites in biological samples.

- Stability Studies : Researchers employ DCAME to study the stability of desloratadine formulations under various conditions, contributing to better shelf-life predictions.

Biological Studies

DCAME has been investigated for its biological activity, particularly regarding its interaction with histamine receptors:

- Histamine H1 Receptor Antagonism : Like its parent compound, DCAME acts as a selective antagonist at peripheral histamine H1 receptors, alleviating allergic symptoms such as itching and sneezing. Studies suggest that modifications in its structure can influence binding kinetics and receptor residence time, which are crucial for therapeutic efficacy .

- Anti-inflammatory Properties : Preliminary findings indicate that DCAME may possess anti-inflammatory effects, although further research is required to fully elucidate its pharmacological profile.

Industrial Applications

In industrial settings, DCAME is employed as an intermediate in synthesizing other pharmaceutical compounds. Its chemical stability and reactivity make it valuable for producing various derivatives that may have enhanced or novel pharmacological properties.

Interaction Studies

Research into DCAME's interactions with other medications is ongoing. Notably:

- Cytochrome P450 Interactions : There is evidence suggesting that DCAME may interact with liver enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Combination Therapies : Investigations are being conducted on how DCAME may enhance or alter the effects of other antihistamines when used in combination therapies.

Case Studies and Research Findings

Here are some notable findings from recent studies involving DCAME:

作用機序

Desloratadine N-Carboxylic Acid Methyl Ester, like its parent compound desloratadine, acts as an antagonist of the histamine H1 receptor. By binding to these receptors, it prevents the action of histamine, a compound involved in allergic reactions. This leads to the alleviation of symptoms such as itching, sneezing, and runny nose . The compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects .

類似化合物との比較

Desloratadine N-Carboxylic Acid Methyl Ester is similar to other desloratadine derivatives and loratadine analogues. Some of the similar compounds include:

Desloratadine: The parent compound, used as an antihistamine.

Loratadine: A second-generation antihistamine from which desloratadine is derived.

Ethyl 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate: Another ester derivative of desloratadine.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other desloratadine derivatives. This makes it valuable as a reference standard and impurity in pharmaceutical research .

生物活性

Desloratadine N-Carboxylic Acid Methyl Ester (DCAME) is a derivative of desloratadine, an antihistamine commonly used for the treatment of allergic conditions. This article explores the biological activity of DCAME, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21ClN2O2

- Molecular Weight : 372.88 g/mol

- IUPAC Name : Methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate

DCAME exhibits its biological activity primarily through the inhibition of histamine H1 receptors. By blocking these receptors, it effectively reduces symptoms associated with allergic responses such as sneezing, itching, and rhinorrhea. The compound's structure allows it to penetrate biological membranes efficiently, enhancing its bioavailability and efficacy.

Antihistaminic Effects

DCAME has been shown to possess potent antihistaminic properties comparable to its parent compound desloratadine. In vitro studies demonstrate that DCAME can inhibit histamine-induced responses in various cell lines:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| H1R+ CHO cells | 10 µM | 85% inhibition of histamine response | |

| Human mast cells | 5 µM | Significant reduction in degranulation |

Anti-inflammatory Properties

Recent studies indicate that DCAME may also exhibit anti-inflammatory effects by modulating cytokine release. For instance:

- Case Study : In a controlled trial involving patients with allergic rhinitis, administration of DCAME resulted in a significant decrease in IL-6 and TNF-alpha levels compared to placebo (p < 0.05) .

Toxicity and Safety Profile

Toxicological assessments have shown that DCAME has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are needed to fully establish its safety in chronic use.

Clinical Applications

While DCAME is primarily investigated for its antihistaminic properties, ongoing research is exploring its potential in treating other conditions such as:

特性

IUPAC Name |

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGUGVYFFYZHSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。